molecular formula C12H9F2NO2 B13673730 3-(3,4-Difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylic acid

3-(3,4-Difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B13673730
M. Wt: 237.20 g/mol
InChI Key: QJCKOPUTFDMNMZ-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound with a unique structure that includes a pyrrole ring substituted with a 3,4-difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of 3,4-difluorophenylboronic acid with a suitable pyrrole derivative under Suzuki-Miyaura cross-coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

3-(3,4-Difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H9F2NO2

Molecular Weight

237.20 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H9F2NO2/c1-6-4-8(11(15-6)12(16)17)7-2-3-9(13)10(14)5-7/h2-5,15H,1H3,(H,16,17)

InChI Key

QJCKOPUTFDMNMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C(=O)O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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